Cas no 535-94-4 (Cellobiitol)

Cellobiitol 化学的及び物理的性質
名前と識別子
-
- D-Glucitol, 4-O-b-D-glucopyranosyl-
- 4-O-BETA-D-GLUCOPYRANOSYL-D-GLUCITOL
- CELLOBIITOL
- Cellobiotol
- D-Glucitol, 4-O-beta-D-glucopyranosyl-
- Cellobiitol
-
Cellobiitol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | BICL2144-250mg |
D-Cellobiitol |
535-94-4 | 250mg |
£347.00 | 2025-02-21 | ||
TRC | C255038-50mg |
Cellobiitol |
535-94-4 | 50mg |
$ 115.00 | 2022-04-01 | ||
Biosynth | OC05007-500 mg |
Cellobiitol |
535-94-4 | 500MG |
$476.44 | 2023-01-03 | ||
A2B Chem LLC | AG27396-50mg |
4-O-BETA-D-GLUCOPYRANOSYL-D-GLUCITOL |
535-94-4 | 50mg |
$156.00 | 2024-04-19 | ||
A2B Chem LLC | AG27396-100mg |
4-O-BETA-D-GLUCOPYRANOSYL-D-GLUCITOL |
535-94-4 | Min. 98% [1H-NMR] | 100mg |
$206.00 | 2024-04-19 | |
A2B Chem LLC | AG27396-1g |
4-O-BETA-D-GLUCOPYRANOSYL-D-GLUCITOL |
535-94-4 | Min. 98% [1H-NMR] | 1g |
$659.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582062-1g |
(2S,3R,4R,5R)-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexane-1,2,3,5,6-pentaol |
535-94-4 | 98% | 1g |
¥9490.00 | 2024-05-10 | |
Biosynth | OC05007-250 mg |
Cellobiitol |
535-94-4 | 250MG |
$317.63 | 2023-01-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582062-500mg |
(2S,3R,4R,5R)-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexane-1,2,3,5,6-pentaol |
535-94-4 | 98% | 500mg |
¥5258.00 | 2024-05-10 | |
TRC | C255038-5mg |
Cellobiitol |
535-94-4 | 5mg |
$ 50.00 | 2022-04-01 |
Cellobiitol 関連文献
-
1. 1119. The identification of carbohydrates giving derivatives of malonaldehyde on oxidation with sodium periodateF. E. Hardy,J. G. Buchanan J. Chem. Soc. 1963 5881
-
Yulai Zhang,Hongxing Zhang,Qingchuan Zheng Phys. Chem. Chem. Phys. 2017 19 31731
-
3. 284. The structure of alginic acid. Part IV. Partial hydrolysis of the reduced polysaccharideE. L. Hirst,Elizabeth Percival,J. K. Wold J. Chem. Soc. 1964 1493
-
4. 757. Photo-degradation of carbohydrates. Part I. Products from the direct photolysis of aqueous solutions of D-sorbitolG. O. Phillips,W. J. Criddle J. Chem. Soc. 1963 3984
-
G. O. Aspinall,J. M. McNab J. Chem. Soc. C 1969 845
-
6. 385. Immunopolysaccharides. Part IX. The enzymic synthesis of trisaccharides containing the α-1 : 2-glucosidic linkageR. W. Bailey,S. A. Barker,E. J. Bourne,P. M. Grant,M. Stacey J. Chem. Soc. 1958 1895
-
Yulai Zhang,Qingchuan Zheng,Jilong Zhang,Hongxing Zhang RSC Adv. 2015 5 102284
-
8. Studies of Aspergillus niger. Part IV. The synthesis of β-linked glucosaccharidesS. A. Barker,E. J. Bourne,G. C. Hewitt,M. Stacey J. Chem. Soc. 1955 3734
-
9. 414. Synthesis of 4-O-(β-D-glucopyranosyl)-D-ribitol, a degradation product of the ribitol teichoic acid from the walls of bacillus subtilisJ. Baddiley,J. G. Buchanan,F. E. Hardy J. Chem. Soc. 1961 2180
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Fatty acyl glycosides of mono- and disaccharides
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Fatty acyl glycosides Fatty acyl glycosides of mono- and disaccharides
Cellobiitolに関する追加情報
Introduction to Cellobiitol (CAS No. 535-94-4) in Modern Chemical and Pharmaceutical Research
Cellobiitol, a derivative of cellulose, is a compound of significant interest in the field of chemical and pharmaceutical research. With the CAS number 535-94-4, this sugar alcohol has garnered attention for its unique structural and functional properties. Its applications span across various domains, including material science, biochemistry, and medicinal chemistry, making it a subject of extensive study and innovation.
The chemical structure of Cellobiitol consists of a six-carbon backbone with multiple hydroxyl groups, which contribute to its solubility and reactivity. This molecular configuration allows it to participate in a wide range of biochemical processes, making it a valuable intermediate in the synthesis of complex molecules. Recent advancements in synthetic chemistry have enabled more efficient production methods for Cellobiitol, enhancing its accessibility for research applications.
In the realm of pharmaceuticals, Cellobiitol has shown promise as a precursor for the development of novel therapeutic agents. Its ability to mimic glucose while exhibiting reduced metabolic activity makes it an attractive candidate for applications such as antidiabetic medications and metabolic modulators. Current research is exploring its potential in regulating blood sugar levels and improving insulin sensitivity, offering new avenues for treating diabetes and related metabolic disorders.
Moreover, Cellobiitol's role in material science is increasingly being recognized. Its incorporation into polymer matrices enhances the mechanical strength and biodegradability of materials, making it suitable for use in sustainable packaging and biomedical implants. The compound's compatibility with various biodegradable polymers has led to innovative solutions in reducing environmental impact while maintaining high performance standards.
The biochemistry of Cellobiitol has also been a focal point of recent studies. Researchers have discovered that it can serve as a substrate for enzymes involved in cellular energy metabolism. This finding has implications for developing treatments targeting mitochondrial dysfunction, a condition associated with numerous neurological and metabolic diseases. By understanding how Cellobiitol interacts with these enzymes, scientists are gaining insights into potential therapeutic strategies.
Another exciting application of Cellobiitol lies in its use as a chiral building block in organic synthesis. Its stereochemistry allows for the construction of enantiomerically pure compounds, which are crucial in pharmaceuticals where the efficacy and safety of drugs often depend on their specific stereoisomer. The demand for high-purity chiral compounds has driven innovation in Cellobiitol-based synthetic routes, leading to more efficient and scalable production methods.
The environmental benefits of Cellobiitol cannot be overstated. As a derivative of renewable biomass resources like cellulose, it offers a sustainable alternative to petrochemical-derived compounds. This aligns with global efforts to develop eco-friendly materials and chemicals that minimize environmental footprint without compromising performance. The versatility of Cellobiitol makes it an ideal candidate for green chemistry initiatives aimed at reducing reliance on non-renewable resources.
In conclusion, Cellobiitol (CAS No. 535-94-4) is a multifaceted compound with broad applications across chemical and pharmaceutical research. Its unique properties have positioned it as a key player in developing innovative solutions for medical treatments, sustainable materials, and environmentally conscious chemical synthesis. As research continues to uncover new possibilities, the importance of Cellobiitol is set to grow even further, driving advancements that benefit both science and society.
535-94-4 (Cellobiitol) Related Products
- 547-25-1(3-O-a-D-Glucopyranosyl-D-fructose)
- 2033-24-1(2,2-dimethyl-1,3-dioxane-4,6-dione)
- 58-86-6(D(+)-Xylose)
- 57-50-1(Sucrose, Ultra Pure)
- 97-30-3(Methyl a-D-Glucopyranoside)
- 641-74-7((3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol)
- 69-79-4((2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yloxy}hexanal)
- 87-72-9(L-Arabinose)
- 63-42-3(Lactose)
- 585-88-6(Maltitol)




